

N,N,N',N'-Tetramethylguanidinium Azide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetramethylguanidinium azide

Cat. No.: B8499839

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CAS Number: 56899-56-0

This technical guide provides an in-depth overview of N,N,N',N'-**Tetramethylguanidinium azide** (TMGA), a versatile and efficient azidating reagent. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details its chemical properties, synthesis, applications, and safety protocols.

Chemical Properties and Data

N,N,N',N'-**Tetramethylguanidinium azide** is an organic salt that serves as a readily available and soluble source of the azide anion in various organic solvents.[1][2] It is recognized for being a stable, non-toxic, and safe-to-use reagent for introducing the azide moiety under mild, non-aqueous conditions.[2] The compound is a colorless, hygroscopic solid.[2]

Table 1: Physicochemical Properties of N,N,N',N'-**Tetramethylguanidinium Azide**

Property	Value	Source(s)
CAS Number	56899-56-0	[3][4]
Molecular Formula	C ₅ H ₁₄ N ₆	[3][5]
Molecular Weight	158.21 g/mol	[5][6]
Appearance	White/Colorless Solid	[2][3]
Solubility	Soluble in chloroform, dichloromethane, acetonitrile, nitromethane, DMF, acetone, and water. Insoluble in diethyl ether and THF.	[2]
Hygroscopicity	Extremely hygroscopic	[2][7]
InChI Key	ZMMRLWFGWQVVJD-UHFFFAOYSA-O	[3][5]

Note: A specific melting point is not consistently reported, which may suggest decomposition upon heating.

Synthesis and Experimental Protocols

The synthesis of N,N,N',N'-**Tetramethylguanidinium azide** can be achieved through several methods. Below are detailed protocols for its preparation.

Synthesis from Azidotrimethylsilane and Tetramethylguanidine

This is a common and high-yielding laboratory-scale synthesis.[7]

Experimental Protocol:

- To a solution of N,N,N',N'-tetramethylguanidine (12.55 mL, 100 mmol) in cyclohexane (100 mL), add neat azidotrimethylsilane (13.30 mL, 100 mmol).

- Cool the mixture in an ambient water bath and add methanol (5 mL, 125 mmol) dropwise. An exothermic reaction will be observed.
- Stir the mixture for an additional hour, during which the product will precipitate.
- Quickly transfer the precipitated product to a funnel for positive pressure filtration (or a fritted short chromatographic column).
- Expel the supernatant under a positive pressure of dry nitrogen.
- Wash the solid product with cyclohexane and then hexane.
- Dry the resulting white solid under a stream of dry nitrogen.

This procedure typically yields a quantitative amount (approx. 15.98 g) of the desired product.

[\[7\]](#)

Alternative Synthesis Methods

Other reported syntheses include:

- From Hydrazoic Acid: Reacting an ether solution of hydrazoic acid with N,N,N',N'-tetramethylguanidine.[\[8\]](#)
- From Tetramethylguanidinium Chloride: A salt metathesis reaction between tetramethylguanidinium chloride and sodium azide in acetonitrile.[\[8\]](#)
- From 2-Chlorotetramethylguanidine: Reacting 2-chlorotetramethylguanidine with sodium azide in diethylamine.[\[8\]](#)

Applications in Organic Synthesis

N,N,N',N'-**Tetramethylguanidinium azide** is a powerful nucleophile primarily used for the introduction of the azide functional group, a versatile precursor for amines, N-heterocycles, and a key component in "click chemistry."[\[1\]](#)[\[7\]](#)

Azidation of Halides and Sulfonates

TMGA is highly effective for the nucleophilic substitution of halides and sulfonate esters to form organic azides. This reaction is typically performed in anhydrous aprotic solvents like acetonitrile or DMF.^[7]

General Experimental Protocol for Azidation:

- Dissolve the alkyl halide or sulfonate substrate in anhydrous acetonitrile.
- Add 1.0 to 1.2 equivalents of N,N,N',N'-**Tetramethylguanidinium azide**.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated to yield the crude azide product, which can be purified by chromatography if necessary.

For example, β -bromoethylbenzene can be converted to β -azidoethylbenzene in 1.5 hours with a quantitative yield using TMGA in refluxing chloroform.^[8]

Role in "Click Chemistry"

The azide functional group installed using TMGA is a key partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which are stable linkers used in drug discovery, bioconjugation, and materials science. The organic azides synthesized with TMGA can be "clicked" with terminal alkynes in the presence of a copper(I) catalyst.

Applications in Peptide and Carbohydrate Chemistry

TMGA is a valuable reagent for modifying complex biomolecules under mild conditions.

- **Peptide Modification:** It can be used to convert α -bromoacyl imidazolidinones into α -azido derivatives, which are precursors to α -amino acids with high diastereoselectivity.^[2]
- **Carbohydrate Chemistry:** TMGA is used for the stereoselective azidation of glycosyl derivatives. For instance, per-O-acetylated D-glycopyranoses can be converted to glycosyl iodides and then reacted with TMGA to yield β -D-glycosyl azides stereoselectively.^[2]

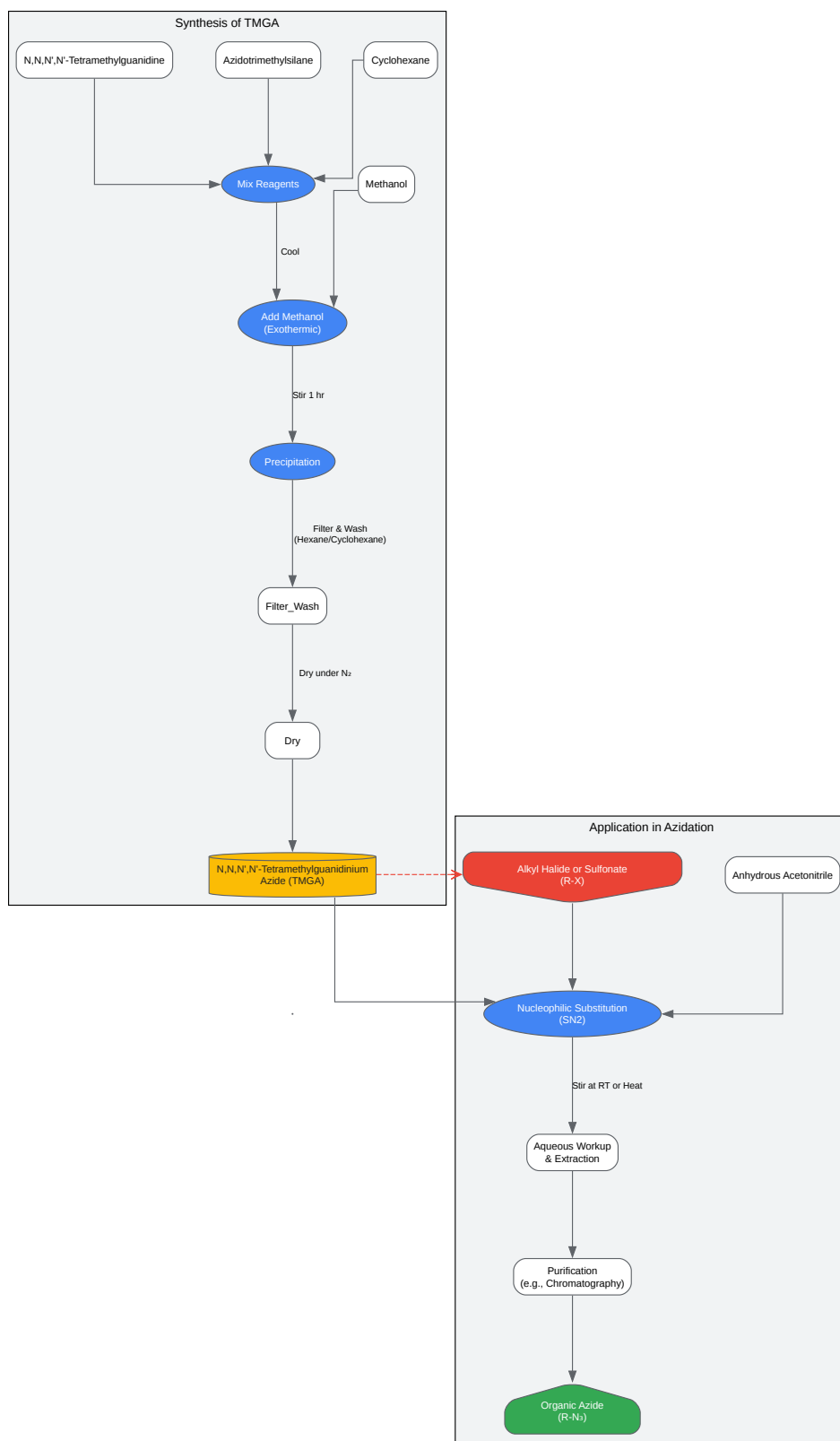
Note on Biological Signaling Pathways: N,N,N',N'-**Tetramethylguanidinium azide** is a synthetic reagent and is not known to be directly involved in any biological signaling pathways. Its utility in the life sciences is primarily as a tool for the synthesis and modification of bioactive molecules.

Safety and Handling

While TMGA itself is considered a relatively safe azide source, all azides are potentially hazardous and must be handled with appropriate precautions.^[2]

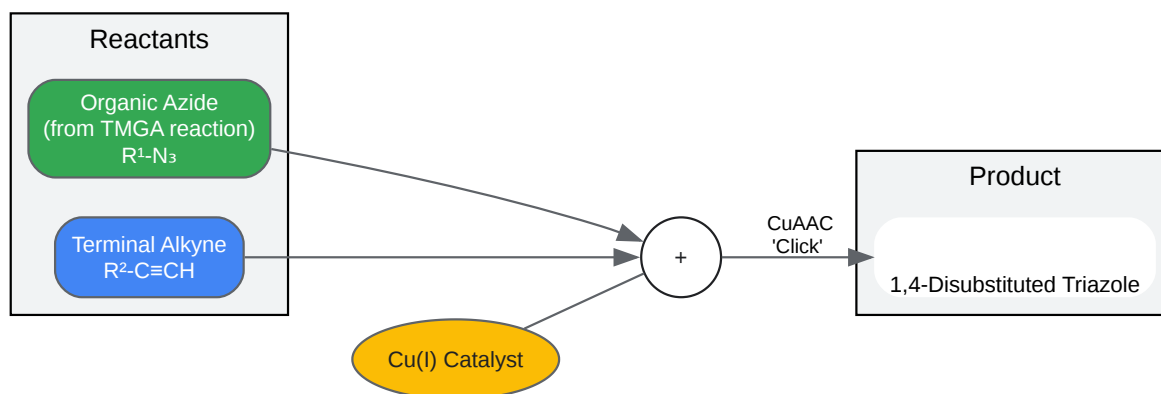
- **Toxicity:** Azides are acutely toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).^[7]
- **Explosion Hazard:** Avoid contact with heavy metals (e.g., copper, lead, mercury) and their salts, as this can form highly explosive heavy metal azides. Do not use metal spatulas for handling.^[7]
- **Solvent Incompatibility:** Do not use chlorinated solvents (e.g., dichloromethane, chloroform) for large-scale reactions that require heating or concentration on a rotovap, as this can lead to the formation of explosive diazidomethane. Acetonitrile and DMF are preferred solvents.^[7]
- **Acid Incompatibility:** Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN_3).
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials. Due to its hygroscopic nature, storage in a desiccator is recommended.

Mandatory Visualizations



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Caption: Workflow for the synthesis of N,N,N',N'-**Tetramethylguanidinium azide** and its subsequent application.



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Caption: Conceptual diagram of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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- To cite this document: BenchChem. [N,N,N',N'-Tetramethylguanidinium Azide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8499839#cas-number-for-n-n-n-n-tetramethylguanidinium-azide>]

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